molecular formula C5H10N2O3 B13739152 4,5-Dimethoxyimidazolidine-2-one CAS No. 3891-44-9

4,5-Dimethoxyimidazolidine-2-one

Cat. No.: B13739152
CAS No.: 3891-44-9
M. Wt: 146.14 g/mol
InChI Key: OSABMSLCGCTLLC-UHFFFAOYSA-N
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Description

4,5-Dimethoxyimidazolidine-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of methoxy groups at the 4 and 5 positions of the ring adds to its unique chemical properties. Imidazolidinones are widely found in pharmaceuticals, natural products, and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxyimidazolidine-2-one can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of metal catalysts and specific reaction conditions to ensure high yields . Another method involves the diamination of olefins, which can be catalyzed by various metal complexes . The intramolecular hydroamination of linear urea derivatives is also a viable route for synthesizing imidazolidinones .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxyimidazolidine-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy groups and the carbonyl group in the molecule.

Common Reagents and Conditions: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dimethoxyimidazolidine-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the carbonyl group play a crucial role in its binding affinity and specificity towards these targets . The exact pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,5-Dimethoxyimidazolidine-2-one can be compared with other similar compounds, such as imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share a similar core structure but differ in the presence and position of substituents. For example, benzimidazolidin-2-ones have a benzene ring fused to the imidazolidinone ring, which can significantly alter their chemical properties and biological activities .

Similar Compounds

Properties

CAS No.

3891-44-9

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

4,5-dimethoxyimidazolidin-2-one

InChI

InChI=1S/C5H10N2O3/c1-9-3-4(10-2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8)

InChI Key

OSABMSLCGCTLLC-UHFFFAOYSA-N

Canonical SMILES

COC1C(NC(=O)N1)OC

Origin of Product

United States

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